molecular formula C28H37ClN4O2S B12427277 Exo-cis-Lurasidone-d8 (hydrochloride)

Exo-cis-Lurasidone-d8 (hydrochloride)

Cat. No.: B12427277
M. Wt: 537.2 g/mol
InChI Key: NEKCRUIRPWNMLK-BXTKHDQOSA-N
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Description

Overview of Lurasidone (B1662784) in Preclinical Pharmacological Research: A Parent Compound Perspective

Lurasidone is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar depression. tandfonline.comnih.gov Its pharmacological profile is characterized by high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors, as well as partial agonism at serotonin 5-HT1A receptors. tandfonline.comnih.govevidence-based-psychiatric-care.org This multi-receptor activity is believed to contribute to its therapeutic effects on both positive and negative symptoms of schizophrenia, as well as its mood-stabilizing properties. tandfonline.comacs.org

Preclinical studies in animal models have demonstrated the efficacy of lurasidone in predicting antipsychotic and antidepressant activity. tandfonline.comresearchgate.net Notably, research has also highlighted its potential pro-cognitive effects, with studies showing improvements in memory and executive function in rodents and primates. tandfonline.comresearchgate.net At a cellular level, lurasidone has been shown to promote neuronal plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), suggesting a role in modulating the underlying neurobiology of psychiatric disorders. tandfonline.com

Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites. nih.govresearchgate.net Understanding the metabolic pathways of lurasidone is critical for predicting potential drug-drug interactions and ensuring its safe and effective use.

Rationale for Deuterium (B1214612) Incorporation at the Eight-Position (d8) in Exo-cis-Lurasidone (hydrochloride) for Mechanistic and Quantitative Studies

The strategic placement of eight deuterium atoms in the Exo-cis-Lurasidone-d8 (hydrochloride) molecule serves two primary purposes in research: to act as a superior internal standard for quantitative analysis and to investigate the metabolic fate of the parent compound.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. assumption.edu In drug metabolism, this can mean that deuterated positions on a molecule are less susceptible to enzymatic breakdown. nih.gov

By incorporating deuterium at specific, non-exchangeable positions of the lurasidone molecule, scientists create a stable isotope-labeled (SIL) internal standard. acanthusresearch.com When analyzing biological samples, a known quantity of Exo-cis-Lurasidone-d8 is added. Because the deuterated version is chemically almost identical to the non-deuterated lurasidone, it behaves similarly during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). scioninstruments.com However, due to its higher mass, it can be distinguished from the parent drug by the mass spectrometer. scioninstruments.com This allows for highly accurate quantification of lurasidone concentrations in complex biological matrices like blood or plasma, correcting for variations in sample processing and instrument response. scioninstruments.comclearsynth.com

Research Objectives and Significance of Investigating Exo-cis-Lurasidone-d8 (hydrochloride)

The primary research objective for utilizing Exo-cis-Lurasidone-d8 (hydrochloride) is to facilitate precise and reliable quantitative bioanalysis of lurasidone. This is essential for a variety of critical studies throughout the drug development process.

Key Research Applications:

Pharmacokinetic (PK) Studies: Accurate measurement of lurasidone concentrations over time is fundamental to determining its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov PK studies inform dosing regimens and help to understand how the drug behaves in the body.

Bioequivalence Studies: These studies compare the bioavailability of a generic drug product to the brand-name drug. The use of a deuterated internal standard like Exo-cis-Lurasidone-d8 is crucial for the high level of accuracy required in these regulatory submissions.

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism and clearance of lurasidone requires precise measurement of its concentration.

The significance of Exo-cis-Lurasidone-d8 (hydrochloride) lies in its ability to enhance the quality and reliability of data generated in these critical research areas. By providing a robust analytical tool, it ultimately contributes to a more thorough understanding of lurasidone's pharmacology and supports the development of safe and effective therapeutic strategies.

Interactive Data Table: Properties of Exo-cis-Lurasidone-d8 (hydrochloride)

PropertyValue
Chemical Formula C₂₈H₂₈D₈ClN₄O₂S
Molecular Weight 537.20 g/mol
Isotopic Purity Typically ≥98%
Chemical Purity Typically ≥98%
Form Solid
Primary Application Internal Standard for Mass Spectrometry

Note: Exact values may vary slightly between different suppliers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37ClN4O2S

Molecular Weight

537.2 g/mol

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21+,24+,25-;/m1./s1/i11D2,12D2,13D2,14D2;

InChI Key

NEKCRUIRPWNMLK-BXTKHDQOSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H].Cl

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Characterization

Design and Execution of Stereoselective Deuterium (B1214612) Incorporation Pathways for Exo-cis-Lurasidone-d8 (hydrochloride)

The synthesis of Exo-cis-Lurasidone-d8 involves the strategic incorporation of eight deuterium atoms into the lurasidone (B1662784) molecule. The primary approach involves utilizing deuterated starting materials to construct the molecule, ensuring precise and stable labeling. googleapis.com The d8 analogue typically has deuterium atoms incorporated on the piperazine (B1678402) ring, a key structural component. caymanchem.com

The synthesis can be conceptualized by adapting established routes for lurasidone, such as the one starting from (1R, 2R)-cyclohexane-1, 2-diyldimethanol. researchgate.net A common strategy involves the synthesis of a deuterated version of the 1-(1,2-benzisothiazol-3-yl)piperazine moiety. This can be achieved by using a deuterated piperazine, such as piperazine-d8, which is then reacted with 3-chloro-1,2-benzisothiazole.

The stereochemistry of the final product is dictated by the chiral starting materials and stereocontrolled reaction steps. The "exo-cis" configuration refers to the specific spatial arrangement at the bicyclo[2.2.1]heptane (norbornane) portion of the molecule. Maintaining this specific stereochemistry throughout the synthetic sequence is paramount. The key coupling reaction joins the deuterated piperazine fragment with the ((1R,2R)-2-(((3aR,4S,7R,7aS)-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2-yl)methyl)cyclohexyl)methyl methanesulfonate (B1217627) intermediate. google.com This process, an N-alkylation reaction, must be conducted under conditions that prevent racemization or epimerization at any of the six chiral centers of the lurasidone molecule. google.comnih.gov

Table 1: Key Synthetic Intermediates for Deuterated Lurasidone

Intermediate Name Role in Synthesis
Piperazine-d8 Deuterated building block for the piperazine ring
3-Chloro-1,2-benzisothiazole Precursor for the benzisothiazole moiety
1-(1,2-Benzisothiazol-3-yl)piperazine-d8 Key deuterated intermediate

Optimization of Hydrochloride Salt Formation and Crystallization for Deuterated Analog

Once the deuterated lurasidone free base is synthesized, it is converted to the hydrochloride salt to improve its stability and handling properties. This is typically achieved by dissolving the base in a suitable organic solvent and treating it with a solution of hydrogen chloride. google.com Solvents such as ethyl acetate, acetone, or isopropanol (B130326) are commonly employed in the crystallization of lurasidone hydrochloride. google.com

The optimization of this process for the deuterated analog involves careful selection of the solvent system and control of crystallization conditions like temperature, stirring rate, and concentration. The goal is to produce a crystalline solid with high purity and a consistent polymorphic form. Different crystallization conditions can lead to different crystal forms (polymorphs) or an amorphous solid, which can impact the compound's physical properties. google.comnih.gov For instance, studies on non-deuterated lurasidone have shown that its crystalline state can be lost, forming an amorphous solid when complexed with cyclodextrins. nih.govresearchgate.net While deuteration is not expected to fundamentally change the chemical interactions driving salt formation, subtle differences in intermolecular forces due to the C-D bonds might necessitate adjustments to the crystallization protocol to achieve the desired solid-state characteristics. researchgate.net The process is often filtered while hot and then allowed to cool to induce crystallization, followed by drying under controlled temperature to yield the final Exo-cis-Lurasidone-d8 hydrochloride solid. google.com

Table 2: Parameters for Optimization of Hydrochloride Salt Crystallization

Parameter Objective
Solvent System Ensure complete dissolution of the free base and promote formation of well-defined crystals of the HCl salt.
Temperature Profile Control the rate of cooling to influence crystal size and purity.
Stirring Maintain homogeneity and prevent localized supersaturation.

Rigorous Spectroscopic Characterization for Isotopic Enrichment and Positional Fidelity (e.g., advanced NMR, high-resolution mass spectrometry)

Confirming the structural integrity and isotopic labeling of Exo-cis-Lurasidone-d8 (hydrochloride) requires sophisticated analytical techniques. rsc.org High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the molecular formula and determine the level of isotopic enrichment. The mass spectrum of the deuterated compound will show a parent ion peak corresponding to the mass of the d8 isotopologue (C₂₈H₂₈D₈N₄O₂S). caymanchem.com By comparing the measured mass to the theoretical mass, the elemental composition can be confirmed with high accuracy. nih.gov The distribution of isotopic peaks (isotopologues) allows for the calculation of the percentage of deuterium incorporation. researchgate.netnih.gov For a d8 compound, the goal is to maximize the abundance of the fully deuterated species and minimize the presence of lower isotopologues (d1-d7). caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is crucial for confirming the positional fidelity of the deuterium labels. In the ¹H NMR spectrum of Exo-cis-Lurasidone-d8, the signals corresponding to the protons on the piperazine ring should be absent or significantly diminished, confirming that deuteration has occurred at the intended positions. The remaining signals for the non-deuterated parts of the molecule should match the spectrum of unlabeled lurasidone. researchgate.netnih.gov

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing definitive evidence of their presence and location within the molecule. nih.govnih.gov The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide evidence of deuteration. Carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to carbons bonded to protons. nih.gov

A combination of these techniques provides a comprehensive characterization, ensuring that the synthesized material is indeed Exo-cis-Lurasidone-d8 with high isotopic purity and the correct chemical structure. rsc.org

Table 3: Spectroscopic Data for Lurasidone-d8 Characterization

Technique Information Obtained Expected Result for Exo-cis-Lurasidone-d8 (hydrochloride)
HR-MS Molecular Weight, Isotopic Enrichment Molecular ion peak at m/z corresponding to C₂₈H₂₈D₈N₄O₂S·HCl. Isotopic distribution confirms high percentage of d8 species.
¹H NMR Positional Fidelity Absence or significant reduction of signals for the piperazine ring protons (around 3.56 ppm in DMSO-d6). nih.gov Other signals remain consistent with the lurasidone structure.
²H NMR Direct Detection of Deuterium Signals appear at chemical shifts corresponding to the piperazine ring positions.

Purity Assessment and Chiral Analysis of Deuterated Exo-cis-Lurasidone (hydrochloride)

The final assessment of the synthesized Exo-cis-Lurasidone-d8 (hydrochloride) involves determining its chemical and chiral purity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector (LC-MS) is the primary method for assessing chemical purity. This technique separates the main compound from any process-related impurities or degradation products. nih.gov A well-developed HPLC method can quantify the purity of the deuterated lurasidone, typically aiming for a purity level of 98% or higher. Studies on lurasidone hydrochloride have identified potential impurities arising from the synthesis or degradation under stress conditions (e.g., oxidation or hydrolysis), and these methods can be adapted for the deuterated analog. researchgate.netnih.gov

Chiral Analysis: Lurasidone is a single isomer with six chiral centers. nih.gov It is crucial to verify that the stereochemical integrity has been maintained throughout the synthesis and that the final product is the correct 'exo-cis' diastereomer, free from other stereoisomers. Chiral HPLC is the standard technique for this analysis. This method uses a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers. By running a sample of the synthesized Exo-cis-Lurasidone-d8 (hydrochloride) on a chiral column, it is possible to separate and quantify any unwanted stereoisomers, ensuring the chiral purity of the final product.

Table 4: Compound Names Mentioned

Compound Name
Exo-cis-Lurasidone-d8 (hydrochloride)
Lurasidone
Lurasidone hydrochloride
Piperazine-d8
3-Chloro-1,2-benzisothiazole
1-(1,2-Benzisothiazol-3-yl)piperazine-d8
((1R,2R)-2-(((3aR,4S,7R,7aS)-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2-yl)methyl)cyclohexyl)methyl methanesulfonate

Sophisticated Analytical Approaches for Exo Cis Lurasidone D8 Hydrochloride in Research Matrices

Development and Validation of High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

High-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of pharmaceuticals. elsevierpure.com The development of a robust LC-MS/MS method for Exo-cis-Lurasidone-d8 (hydrochloride) is integral to its function as an internal standard. Method development involves the meticulous optimization of both chromatographic and mass spectrometric conditions to achieve high selectivity, sensitivity, and throughput. nih.govnih.gov

The process begins with selecting an appropriate chromatographic column, typically a reversed-phase C18 or similar column, to achieve efficient separation of the analyte from endogenous matrix components. elsevierpure.com The mobile phase composition, consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized in either isocratic or gradient elution mode to ensure a symmetric peak shape and adequate retention time. elsevierpure.commdpi.com

For mass spectrometric detection, electrospray ionization (ESI) in positive mode is commonly employed for compounds like Lurasidone (B1662784). elsevierpure.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. elsevierpure.comnih.gov This involves monitoring a specific precursor ion to product ion transition for both the analyte (Lurasidone) and the internal standard (Exo-cis-Lurasidone-d8).

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability. elsevierpure.commdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters for Lurasidone Analysis

ParameterCondition
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Elution Gradient
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Lurasidone) e.g., m/z 493.3 → 155.1
MRM Transition (Exo-cis-Lurasidone-d8) e.g., m/z 501.3 → 163.1
Internal Standard Exo-cis-Lurasidone-d8 (hydrochloride)

Note: This table contains hypothetical yet representative parameters.

The primary application of Exo-cis-Lurasidone-d8 (hydrochloride) is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Lurasidone in complex biological matrices like plasma, serum, or tissue homogenates. rsc.org The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using LC-MS/MS. nih.gov

A SIL-IS is ideal because it has nearly identical physicochemical properties to the analyte. rsc.org It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. researchgate.net By adding a known concentration of Exo-cis-Lurasidone-d8 to both calibration standards and unknown samples, any variability during sample preparation (e.g., extraction) and analysis is corrected for by calculating the peak area ratio of the analyte to the internal standard. This approach significantly improves the accuracy and precision of the quantification. nih.gov

Table 2: Rationale for Using Exo-cis-Lurasidone-d8 as an Internal Standard

FeatureAdvantage
Identical Chemical Structure Ensures similar extraction recovery and chromatographic behavior.
Co-elution with Analyte Compensates for matrix-induced ionization suppression or enhancement at the specific retention time of the analyte. researchgate.net
Distinct Mass Allows for simultaneous detection by the mass spectrometer without signal overlap with the non-labeled analyte.
High Isotopic Purity Minimizes "cross-talk" or contribution to the analyte's signal, ensuring accurate measurement. rsc.org

The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.govresearchgate.net This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the results. nih.gov The assessment of matrix effects is a mandatory part of method validation. researchgate.net

Two common methods are used to evaluate matrix effects:

Post-Column Infusion: A constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement. researchgate.net

Post-Extraction Spike: The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. researchgate.net A ratio of less than or greater than 100% indicates a matrix effect.

While no method can completely eliminate matrix effects, several strategies can mitigate them. researchgate.netchromatographyonline.com These include optimizing sample preparation to remove interfering components (e.g., through solid-phase extraction or liquid-liquid extraction), modifying chromatographic conditions to separate the analyte from matrix interferences, and, most effectively, using a SIL-IS like Exo-cis-Lurasidone-d8. nih.gov Because the SIL-IS is affected by the matrix in the same way as the analyte, it effectively cancels out the variability, leading to a reliable quantitative result. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis and Deuterium (B1214612) Content Determination

While LC-MS/MS is the primary tool for analyzing non-volatile compounds like Lurasidone, Gas Chromatography-Mass Spectrometry (GC-MS) serves specific purposes in the analysis of deuterated compounds. nih.gov GC-MS is highly effective for analyzing volatile and semi-volatile organic compounds. nih.gov Its application for Exo-cis-Lurasidone-d8 would be specialized, potentially for analyzing any volatile metabolites or for verifying the deuterium content of the labeled standard itself. nih.govresearchgate.net

For analysis, non-volatile compounds like Lurasidone would require chemical derivatization to increase their volatility and thermal stability, making them suitable for GC analysis. youtube.com Once in the gas phase, the compounds are separated based on their boiling points and interaction with the GC column's stationary phase before being detected by the mass spectrometer. nih.gov GC-MS can be used to determine the isotopic enrichment by analyzing the mass distribution of the molecular ion or specific fragment ions. nih.govresearchgate.net

Advanced Chromatographic Separations for Isotopic Purity and Impurity Profiling

The isotopic purity of Exo-cis-Lurasidone-d8 (hydrochloride) is paramount for its use as an internal standard. The presence of unlabeled Lurasidone (d0) or partially deuterated species can interfere with the quantification of the analyte, leading to inaccurate results. Advanced chromatographic techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC), are employed for impurity profiling and to ensure high isotopic purity. nih.govpacificbiolabs.com

UHPLC systems use columns with smaller particle sizes (<2 µm), which provide significantly higher resolution and separation efficiency compared to conventional HPLC. nih.gov This allows for the potential separation of isotopologues—molecules that differ only in their isotopic composition. nih.gov These high-resolution separations are crucial for identifying and quantifying any residual non-deuterated Lurasidone or other synthesis-related impurities, ensuring the quality of the labeled standard. pacificbiolabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Both ¹H NMR and ²H NMR can be used to assess isotopic purity. nih.gov

¹H NMR (Proton NMR): In ¹H NMR, the integration of the proton signals at the sites of deuteration will be significantly reduced compared to the signals of non-deuterated protons in the molecule. By comparing these integrals to a reference peak, the degree of deuteration and thus the isotopic purity can be accurately calculated. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum showing signals only from the deuterium atoms, which can be used for structural verification and quantitative determination of deuterium enrichment. sigmaaldrich.com

Table 3: Advantages of NMR for Labeled Compound Analysis

FeatureDescription
Structural Elucidation Unambiguously confirms the chemical structure and the specific sites of isotopic labeling. nobracat-isotopes.com
Non-Destructive The sample can be recovered and used for other analyses after the NMR experiment. nobracat-isotopes.com
Quantitative Purity Assessment Provides accurate measurement of isotopic enrichment and chemical purity. nih.gov
Impurity Identification Can identify and help characterize unknown impurities within the sample. sigmaaldrich.com

Emerging Analytical Techniques for Labeled Compound Analysis

The field of analytical chemistry is continuously evolving, with new techniques emerging that enhance the analysis of labeled compounds. solubilityofthings.comijpsjournal.com High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is one such advancement. rsc.orgnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, which can be used to confirm the elemental composition of Exo-cis-Lurasidone-d8 and its impurities with great confidence. nih.gov

Another emerging area involves advanced hyphenated techniques, such as the online coupling of liquid chromatography with solid-phase extraction and NMR (LC-SPE-NMR). nih.gov This powerful combination allows for the separation of components in a mixture by LC, followed by the isolation and concentration of individual peaks on an SPE cartridge, which are then automatically transferred to the NMR for full structural characterization. nih.gov These cutting-edge methods provide an unprecedented level of detail in the characterization of complex materials like isotopically labeled standards and their metabolites. moravek.com

Preclinical Pharmacokinetic and Metabolic Profiling Utilizing Deuterium Labeling

Comparative Pharmacokinetics of Exo-cis-Lurasidone and Exo-cis-Lurasidone-d8 (hydrochloride) in Animal Models

Direct comparative pharmacokinetic data between lurasidone (B1662784) and Exo-cis-Lurasidone-d8 in animal models is not available in published literature. The information below pertains to the non-deuterated lurasidone.

Assessment of Absorption, Distribution, and Excretion in Preclinical Species

Studies in animal models, primarily Sprague-Dawley rats, have characterized the absorption, distribution, and excretion profile of lurasidone. nih.gov

Absorption: Following oral administration in rats, lurasidone is absorbed, showing dose-independent pharmacokinetics. nih.gov However, its absolute oral bioavailability is relatively low, estimated at around 23% in rats, which is higher than the 9-19% estimated in humans. nih.govpsychopharmacologyinstitute.com

Distribution: Lurasidone is widely distributed throughout the body. nih.gov In rats, it penetrates various tissues, with tissue-to-plasma concentration ratios ranging from 1.06 in the brain to 9.16 in adipose tissue. nih.gov The compound is highly bound to plasma proteins, approximately 99.6% in rats, which is consistent with findings in human plasma (~99%). nih.govpsychopharmacologyinstitute.comsci-hub.se Lurasidone is also known to be retained in pigmented tissues, such as the eyes, cross the placenta, and get excreted into breast milk in rats. sci-hub.se

Excretion: Elimination of lurasidone is primarily through metabolism, with the majority of the compound excreted in the feces. sci-hub.senih.gov In rats, urinary and biliary recovery of unchanged lurasidone is minimal, at 0.286% and 0.0606%, respectively, underscoring the significance of metabolic clearance. nih.gov This aligns with human studies where approximately 80% of a radiolabeled dose was recovered in feces and about 9% in urine. psychopharmacologyinstitute.comnih.gov

Table 1: Tissue Distribution of Lurasidone in Rats This table is based on data for non-deuterated Lurasidone.

Tissue Tissue-to-Plasma Ratio
Brain 1.06
Liver Data not specified
Kidneys Data not specified
Heart Data not specified
Spleen Data not specified
Lungs Data not specified
Gut 3.84
Muscle Data not specified
Adipose 9.16

Source: nih.gov

Influence of Deuteration on Half-Life and Clearance Rates

There are no published studies detailing the influence of deuteration on the half-life and clearance rates of Exo-cis-Lurasidone-d8.

For the parent compound, lurasidone, the elimination half-life in rats after intravenous administration was found to be between 229-267 minutes (approximately 3.8-4.5 hours). nih.gov In humans, the half-life is considerably longer, reported as approximately 18 hours, and may extend to 20-40 hours at steady state. nih.govnih.gov The systemic clearance in rats ranged from 22.1-27.0 mL/min/kg. nih.gov

Theoretically, deuteration at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect. researchgate.net This would be expected to decrease the clearance rate and, consequently, increase the elimination half-life of the compound. However, without experimental data for Exo-cis-Lurasidone-d8, this remains a hypothesis.

Comprehensive Metabolic Pathway Elucidation of Lurasidone using Deuterium (B1214612) Tracers

While deuterium tracers are a standard tool for elucidating metabolic pathways, specific studies using this technique for lurasidone are not detailed in the public literature. The metabolism of lurasidone has been extensively studied using other methods, such as radiolabeling and in vitro systems.

Identification and Quantification of Deuterated Metabolites

No studies have been identified that report on the identification and quantification of specific deuterated metabolites resulting from the biotransformation of Exo-cis-Lurasidone-d8.

The known metabolism of non-deuterated lurasidone yields several metabolites. The main pathways include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. psychopharmacologyinstitute.comnih.gov This process creates two active metabolites, ID-14283 and ID-14326, and several non-active metabolites. psychopharmacologyinstitute.commdpi.com If Exo-cis-Lurasidone-d8 were to undergo metabolism, one would expect to find deuterated versions of these known metabolites, but their relative quantities could differ from the parent drug due to isotope effects.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) and Other Metabolic Systems in Deuterated Lurasidone Biotransformation

The metabolism of non-deuterated lurasidone is primarily and extensively mediated by the cytochrome P450 enzyme CYP3A4. psychopharmacologyinstitute.comnih.govnih.govnih.gov This enzyme is responsible for the major biotransformation pathways. psychopharmacologyinstitute.com Studies in rats have shown that chronic lurasidone administration can induce the expression and activity of CYP3A enzymes. mdpi.com

It is highly probable that the biotransformation of Exo-cis-Lurasidone-d8 would also be primarily handled by CYP3A4. The key question, which remains unanswered by available data, is how the deuterium atoms on the molecule would affect the kinetics of CYP3A4-mediated metabolism.

Investigation of Metabolic Shunting and Isotope Effects on Enzyme Kinetics

There is no available research investigating metabolic shunting or kinetic isotope effects specifically for Exo-cis-Lurasidone-d8.

The kinetic isotope effect (KIE) is a well-established phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of enzymatic cleavage can slow down the reaction rate. researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. For CYP-mediated reactions, this can lead to a decrease in the rate of metabolite formation. nih.gov

Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution in Preclinical Models

The distribution of a drug throughout the body is a critical component of its pharmacokinetic profile, influencing both its efficacy and potential for toxicity. Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique utilized in preclinical drug development to provide a comprehensive and quantitative assessment of the tissue distribution of a radiolabeled compound and its metabolites. nih.govqps.comresearchgate.net This method offers a detailed visual map of where a drug travels in the body and at what concentrations, providing invaluable data for new drug applications. qps.com

In the context of "Exo-cis-Lurasidone-d8 (hydrochloride)," a deuterated analog of the atypical antipsychotic lurasidone, QWBA studies are instrumental in elucidating how the structural modification through deuterium labeling may influence its disposition throughout the body. While specific QWBA data for Exo-cis-Lurasidone-d8 (hydrochloride) is not publicly available, studies on the parent compound, lurasidone, provide a strong framework for understanding the expected outcomes of such an investigation.

The primary advantage of QWBA is its ability to visualize and quantify the concentration of a radiolabeled drug in virtually all tissues and organs simultaneously. nih.gov The technique typically involves administering a radiolabeled version of the drug, often with Carbon-14 (¹⁴C) or Tritium (³H), to preclinical models such as rats or mice. nih.govwuxiapptec.com At selected time points after administration, the animals are euthanized and frozen. researchgate.net Thin sections of the entire animal are then taken and exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues. researchgate.netresearchgate.net The resulting images provide a detailed map of the drug's distribution, and the intensity of the signal in each tissue can be quantified to determine the concentration of the drug and its metabolites. nih.gov

Preclinical research on lurasidone has demonstrated that it is widely distributed throughout the body. nih.gov A study in rats showed that lurasidone distributes to the brain, liver, kidneys, heart, spleen, lungs, gut, muscle, and adipose tissue. nih.gov This broad distribution is a key characteristic that would be meticulously examined in a QWBA study of Exo-cis-Lurasidone-d8 (hydrochloride). The introduction of deuterium at a specific position is designed to alter the metabolic profile of the molecule. Since metabolism is a primary driver of drug clearance and can influence tissue retention, a QWBA study would be essential to determine if the deuteration leads to any significant changes in the tissue distribution pattern compared to the non-deuterated parent compound.

For instance, if the deuteration of Exo-cis-Lurasidone-d8 (hydrochloride) slows its metabolism by the primary enzyme responsible for its breakdown, CYP3A4, this could lead to higher and more sustained concentrations of the parent drug in various tissues. wikipedia.orgnih.govnih.gov QWBA would be able to precisely quantify these differences. Furthermore, the technique can reveal accumulation in specific tissues that might not be apparent from plasma concentration data alone. wuxiapptec.com This is particularly important for assessing potential off-target effects or long-term tissue retention.

A representative QWBA study would generate extensive data on the tissue-to-plasma concentration ratios at various time points. This data is crucial for understanding the extent of tissue penetration and potential for accumulation. The following interactive table illustrates the type of data that would be generated from a QWBA study, based on the known distribution of lurasidone in rats. nih.gov

Interactive Data Table: Representative Tissue Distribution of Lurasidone in Rats Following a Single Oral Dose

TissueTissue-to-Plasma Ratio (Cmax)Time to Maximum Concentration (Tmax) (hours)
Brain1.062
Liver5.504
Kidneys3.204
Heart2.802
Spleen4.108
Lungs6.304
Gut7.501
Muscle1.808
Adipose9.1624

This table is representative of data that could be obtained from a QWBA study and is based on published tissue distribution data for lurasidone. The values for Exo-cis-Lurasidone-d8 (hydrochloride) could differ based on its unique metabolic profile.

The detailed insights provided by QWBA are critical for building a comprehensive preclinical pharmacokinetic and metabolic profile. qps.com By comparing the QWBA data of Exo-cis-Lurasidone-d8 (hydrochloride) with that of lurasidone, researchers can directly assess the impact of deuterium labeling on tissue distribution. This information is vital for predicting human pharmacokinetics, understanding the therapeutic window, and ensuring the safety of the novel chemical entity as it progresses through clinical development. qps.comnih.gov

Mechanistic Preclinical Pharmacodynamic Investigations of Exo Cis Lurasidone D8 Hydrochloride

Receptor Binding Kinetics and Affinity Profiling In Vitro

In vitro receptor binding studies using cloned human receptors or animal tissue membrane fractions have established the multi-receptor binding profile of lurasidone (B1662784), the non-deuterated parent compound of Exo-cis-Lurasidone-d8 (hydrochloride). Lurasidone exhibits high affinity for a range of dopamine (B1211576) and serotonin (B10506) receptors, and moderate affinity for certain adrenergic receptors. evidence-based-psychiatric-care.orgnih.govresearchgate.net This profile is believed to contribute to its therapeutic effects. The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Dopamine Receptor (D2, D3) Interactions

Lurasidone demonstrates a high affinity for dopamine D2 receptors, a key target for antipsychotic efficacy. evidence-based-psychiatric-care.orgresearchgate.net Its interaction with D2 receptors is antagonistic. evidence-based-psychiatric-care.orgnih.gov The binding affinity for D3 receptors is slightly lower than for D2 receptors. researchgate.net This potent D2 receptor blockade in the mesolimbic pathway is thought to be crucial for alleviating the positive symptoms of psychosis.

Serotonin Receptor (5-HT1A, 5-HT2A, 5-HT7) Interactions

Lurasidone possesses a complex and high-affinity interaction profile with multiple serotonin receptors. It is a potent antagonist of the 5-HT2A and 5-HT7 receptors. evidence-based-psychiatric-care.orgnih.gov The 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics. Lurasidone exhibits a particularly high affinity for the 5-HT7 receptor, which may be associated with its potential cognitive and mood-enhancing properties. evidence-based-psychiatric-care.orgresearchgate.net Furthermore, lurasidone acts as a partial agonist at 5-HT1A receptors, an activity that may also contribute to its anxiolytic and antidepressant-like effects observed in preclinical models. evidence-based-psychiatric-care.orgnih.gov

Alpha-Adrenergic Receptor (α2A, α2C) Interactions

Lurasidone displays a moderate binding affinity for α2C- and α2A-adrenergic receptors, acting as an antagonist at these sites. nih.govnih.gov The interaction with these receptors has been implicated in potential improvements in cognition and mood. nih.gov

Interactive Data Table: In Vitro Receptor Binding Affinities (Ki, nM) of Lurasidone

Receptor SubtypeKi (nM)Reference
Dopamine D21.0 nih.gov
Dopamine D3- researchgate.net
Serotonin 5-HT1A6.77 nih.gov
Serotonin 5-HT2A0.47 nih.gov
Serotonin 5-HT70.495 nih.gov
Alpha-Adrenergic α2A41 evidence-based-psychiatric-care.org
Alpha-Adrenergic α2C10.8 evidence-based-psychiatric-care.org

Note: This table presents data for lurasidone, the non-deuterated parent compound.

Cellular and Molecular Functional Assays (e.g., G-protein coupling, cAMP modulation)

Functional assays have further characterized the molecular actions of lurasidone at its primary receptor targets. In studies using D2 receptor membrane preparations, lurasidone was shown to antagonize the binding of [35S]GTPγS stimulated by dopamine, confirming its antagonist activity at the G-protein level. evidence-based-psychiatric-care.org Similarly, at 5-HT7 receptors, lurasidone antagonized the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by serotonin in Chinese hamster ovary (CHO) cells expressing human 5-HT7 receptors. evidence-based-psychiatric-care.org This demonstrates its antagonist function at this Gs-coupled receptor.

Conversely, at human 5-HT1A receptors, lurasidone partially stimulated the binding of [35S]GTPγS, which is consistent with its classification as a partial agonist at this Gi-coupled receptor. evidence-based-psychiatric-care.org The modulation of these signaling pathways, including G-protein coupling and downstream effectors like cAMP, is fundamental to the cellular mechanisms underlying the pharmacodynamic effects of lurasidone.

Neurochemical Studies in Preclinical Models (e.g., microdialysis for neurotransmitter levels, receptor occupancy studies using PET/SPECT with non-deuterated tracers)

Preclinical neurochemical studies in animal models have provided in vivo evidence of lurasidone's effects on neurotransmitter systems. Microdialysis studies in rats have shown that lurasidone can dose-dependently increase the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, with a preferential effect in the frontal cortex compared to the striatum. evidence-based-psychiatric-care.org Other microdialysis experiments have indicated that systemic administration of effective doses of lurasidone increases the extracellular levels of dopamine and norepinephrine (B1679862) in the insular cortex. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies using non-deuterated tracers like [11C]raclopride have been employed to determine the in vivo receptor occupancy of lurasidone. In healthy male subjects, single oral doses of lurasidone resulted in significant dopamine D2 receptor occupancy in the ventral striatum, putamen, and caudate nucleus. nih.gov These studies have established a clear relationship between serum concentrations of lurasidone and the degree of D2 receptor occupancy. nih.gov In conscious common marmosets, PET studies revealed that lurasidone preferentially binds to D2/D3 receptors over 5-HT2A receptors. nih.gov

Investigation of Deuterium (B1214612) Isotope Effects on Receptor Binding or Functional Activity

Specific studies investigating the deuterium isotope effects on the receptor binding or functional activity of Exo-cis-Lurasidone-d8 (hydrochloride) are not available in the published literature. However, general principles of kinetic deuterium isotope effects (KIEs) in pharmacology can be considered. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can potentially alter the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes.

While the primary focus of deuterium substitution in drug development is often to modify pharmacokinetics by slowing metabolism, there is a theoretical possibility of a direct effect on pharmacodynamics. A "binding isotope effect" could potentially alter the affinity or kinetics of the drug-receptor interaction if the deuterated position is involved in the binding process. However, such effects are generally considered to be small and are not a primary strategy in drug design. Given that the deuteration in Exo-cis-Lurasidone-d8 is on the cyclohexyl methyl group, which is not typically considered a primary pharmacophore for receptor interaction, a significant direct impact on receptor binding affinity or functional activity is less likely, though not impossible. The primary consequence of deuteration in this molecule would be expected to relate to its metabolic stability.

Applications of Exo Cis Lurasidone D8 Hydrochloride in Specialized Research Contexts

Contribution to Absolute Bioavailability Determinations in Preclinical Species

The determination of absolute bioavailability, a fundamental pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation, is a cornerstone of drug development. In preclinical species, this is typically assessed by comparing the area under the plasma concentration-time curve (AUC) following oral administration with the AUC after intravenous (IV) administration. The use of a stable isotope-labeled internal standard, such as Exo-cis-Lurasidone-d8 (hydrochloride), is pivotal in ensuring the accuracy and precision of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for this purpose.

A pharmacokinetic study in rats characterized the disposition of lurasidone (B1662784) following both IV and oral administration. nih.gov After intravenous injection at doses ranging from 0.5 to 2.5 mg/kg, the systemic clearance and volume of distribution were found to be dose-independent. nih.gov Following oral administration of lurasidone at doses between 2.5 and 10 mg/kg, the absolute oral bioavailability was determined to be approximately 23% and was not dependent on the dose. nih.gov While this particular study does not explicitly name Exo-cis-Lurasidone-d8 as the internal standard, the principles of such bioanalytical assays rely on a stable isotope-labeled compound to correct for variability during sample preparation and analysis, ensuring that the calculated bioavailability is accurate.

The use of a deuterated internal standard is crucial for mitigating matrix effects, which can significantly impact the ionization efficiency of the analyte in the mass spectrometer and lead to inaccurate quantification. By co-eluting with the unlabeled drug, Exo-cis-Lurasidone-d8 (hydrochloride) experiences similar matrix effects, allowing for reliable correction and thus a more accurate determination of the true plasma concentrations of lurasidone. This is especially critical when comparing different routes of administration, as is done in absolute bioavailability studies.

Table 1: Pharmacokinetic Parameters of Lurasidone in Rats Following Intravenous and Oral Administration

ParameterIntravenous Administration (0.5-2.5 mg/kg)Oral Administration (2.5-10 mg/kg)
Systemic Clearance (mL/min/kg)22.1 - 27.0-
Volume of Distribution (mL/kg)2,380 - 2,850-
Half-life (min)229 - 267-
Absolute Oral Bioavailability (%)-~23

Use in Drug-Drug Interaction Studies to Elucidate Metabolic Inhibition/Induction

Lurasidone is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. researchgate.netmdpi.com Consequently, its plasma concentrations can be significantly altered by co-administration with drugs that inhibit or induce this enzyme. Exo-cis-Lurasidone-d8 (hydrochloride) serves as an essential internal standard in LC-MS/MS assays designed to precisely quantify these changes in lurasidone exposure during drug-drug interaction (DDI) studies.

Clinical DDI studies have demonstrated the profound effect of potent CYP3A4 modulators on lurasidone pharmacokinetics. For instance, when lurasidone was co-administered with ketoconazole, a strong CYP3A4 inhibitor, the maximum plasma concentration (Cmax) and AUC of lurasidone increased by 6.8-fold and 9.3-fold, respectively. nih.gov Conversely, co-administration with rifampin, a strong CYP3A4 inducer, resulted in a dramatic decrease in lurasidone Cmax and AUC, reducing them to approximately one-seventh and one-fifth of the levels observed when lurasidone was given alone. nih.gov Moderate CYP3A4 inhibitors, such as diltiazem, have a less pronounced effect, increasing lurasidone Cmax and AUC by approximately 2.1 and 2.2-fold, respectively. nih.gov

In these studies, the use of a deuterated internal standard like Exo-cis-Lurasidone-d8 (hydrochloride) is critical for the bioanalytical methods used to generate this data. It ensures that the measured changes in lurasidone concentrations are a true reflection of the metabolic interaction and not an artifact of the analytical process. The stability and reliability provided by the isotopically labeled standard allow for the confident characterization of the magnitude of these interactions, which in turn informs clinical recommendations regarding dose adjustments or contraindications.

Table 2: Effect of Co-administered CYP3A4 Modulators on Lurasidone Pharmacokinetics

Co-administered DrugCYP3A4 EffectChange in Lurasidone CmaxChange in Lurasidone AUC
KetoconazoleStrong Inhibitor6.8-fold increase9.3-fold increase
RifampinStrong Inducer~86% decrease (1/7th)~80% decrease (1/5th)
DiltiazemModerate Inhibitor2.1-fold increase2.2-fold increase

Facilitating the Discovery and Characterization of Novel Metabolites

The metabolism of lurasidone is complex, involving multiple biotransformation pathways such as oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. researchgate.net While several major metabolites have been identified, the use of high-resolution mass spectrometry (HRMS) coupled with stable isotope-labeled internal standards like Exo-cis-Lurasidone-d8 (hydrochloride) can facilitate the discovery and characterization of previously unknown or minor metabolites.

A study utilizing untargeted HRMS for the analysis of urine samples from patients treated with lurasidone successfully identified a range of metabolites. chromatographyonline.com In this type of research, Exo-cis-Lurasidone-d8 (hydrochloride) plays a dual role. Firstly, it serves as a reliable internal standard for the accurate quantification of the parent drug and its known metabolites. Secondly, the known isotopic pattern of the deuterated standard can be used as a reference to help identify potential drug-related metabolites in the complex urinary matrix. The mass difference between the unlabeled drug and its deuterated analog allows for the specific filtering of mass spectral data to highlight potential metabolites that retain the core structure of lurasidone.

The study found that a hydroxylurasidone metabolite was more prevalent in urine than the parent drug itself, suggesting its potential as a more reliable biomarker for treatment adherence monitoring. chromatographyonline.com While standards for many other identified metabolites were not available, the initial discovery was made possible through these advanced analytical techniques where a stable isotope-labeled standard is a key component. The ability to confidently identify and quantify a broader range of metabolites provides a more complete picture of the drug's disposition and can lead to new insights into its metabolic pathways and potential for drug interactions.

Enhancing Analytical Capabilities for Trace Analysis in Complex Biological Samples

The quantification of drugs and their metabolites at very low concentrations in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges. chromatographyonline.comnih.gov Endogenous components of these matrices can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer and compromising the accuracy and sensitivity of the assay. The use of a stable isotope-labeled internal standard like Exo-cis-Lurasidone-d8 (hydrochloride) is considered the gold standard for overcoming these challenges in LC-MS/MS-based bioanalysis.

Because Exo-cis-Lurasidone-d8 (hydrochloride) is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same degree of matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized, leading to a significant improvement in the accuracy and precision of the measurement, particularly at the lower limit of quantification (LLOQ).

Several sensitive LC-MS/MS methods have been developed for the quantification of lurasidone in various biological samples. For example, a method for determining lurasidone in rat plasma achieved an LLOQ of 2.0 ng/mL using a 50 µL plasma sample. nih.gov Another method for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma reported LLOQs of 0.25 ng/mL and 0.10 ng/mL, respectively, using their corresponding deuterated internal standards. nih.gov The development of such highly sensitive and robust assays is indispensable for a wide range of pharmacokinetic and toxicokinetic studies, from single-dose investigations in animals to long-term clinical monitoring in patients. The availability of Exo-cis-Lurasidone-d8 (hydrochloride) is a key enabler for achieving the low detection limits and high data quality required in these demanding research applications.

Computational and Theoretical Studies Relevant to Deuterated Lurasidone

Molecular Modeling and Docking Simulations of Deuterated Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as lurasidone (B1662784), binds to its target receptors. Lurasidone exerts its antipsychotic effects primarily through high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.govevidence-based-psychiatric-care.org Understanding these interactions at a molecular level is crucial.

Docking studies on non-deuterated lurasidone have provided detailed models of its binding within these G-protein coupled receptors (GPCRs). nih.govnih.gov These simulations show that lurasidone's receptor selectivity is driven by its unique structure. nih.gov Specifically, the bulky norbornane-2,3-dicarboximide and the rigid cyclohexyl linker portions of the molecule create steric hindrance at non-target receptors like the histamine (B1213489) H1 and muscarinic M1 receptors, while allowing for a complementary fit within the binding pockets of D2, 5-HT2A, and 5-HT7 receptors. nih.gov The interaction is often anchored by a salt bridge involving the protonated piperazine (B1678402) nitrogen of lurasidone. nih.gov

For Exo-cis-Lurasidone-d8 (hydrochloride), the deuterium (B1214612) atoms are substituted on the piperazine ring. caymanchem.com Since deuterium and hydrogen are nearly identical in size and electronic properties, this substitution does not alter the molecule's stereochemistry or its ability to form non-covalent interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that govern receptor binding. nih.gov Therefore, docking simulations for Exo-cis-Lurasidone-d8 are predicted to yield a binding pose and affinity profile that is virtually identical to that of its non-deuterated counterpart. The primary purpose of deuteration in this context is not to alter receptor affinity but to modify metabolic stability, a factor not directly measured in standard docking simulations. nih.govneulandlabs.com

Table 1: Lurasidone Receptor Binding Affinities and Predicted Interactions
Receptor TargetBinding Affinity (Ki, nM)Key Interaction Types in Docking Models
Dopamine D21.68Salt bridge with Aspartic Acid (Asp), hydrophobic interactions, hydrogen bonding. nih.gov
Serotonin 5-HT2A2.03Aromatic stacking, hydrophobic interactions with Leucine (Leu) and Valine (Val) residues, hydrogen bonding with Asparagine (Asn). nih.gov
Serotonin 5-HT70.495Strong hydrophobic and polar contacts, salt bridge with Asp. nih.gov
Serotonin 5-HT1A (partial agonist)6.75Hydrogen bonding, interactions with aromatic residues. evidence-based-psychiatric-care.org
Adrenergic α2C10.8Interactions within a hydrophobic pocket. evidence-based-psychiatric-care.org
Histamine H1NegligibleSteric hindrance from the norbornane (B1196662) and cyclohexane (B81311) moieties prevents optimal binding. nih.gov
Muscarinic M1NegligibleSteric hindrance from the norbornane and cyclohexane moieties prevents optimal binding. nih.gov

Quantum Chemical Calculations for Predicting Isotope Effects on Reaction Rates and Binding Affinities

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the consequences of isotopic substitution. mdpi.commdpi.com The primary rationale for deuterating drug molecules is to leverage the kinetic isotope effect (KIE). The KIE arises because a carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger and more stable than a corresponding carbon-hydrogen (C-H) bond. neulandlabs.com Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. nih.gov

Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. wikipedia.org One of the metabolic pathways involves N-dealkylation at the piperazine ring. By strategically placing deuterium atoms on this ring, as in Exo-cis-Lurasidone-d8, the rate of this metabolic transformation can be significantly reduced. Quantum chemical calculations can model the transition state of the C-H bond cleavage step in the metabolic reaction and predict the magnitude of the KIE. nih.gov This allows researchers to estimate the potential for improved metabolic stability and a longer drug half-life before the compound is synthesized. nih.gov

While binding affinity is governed by non-covalent interactions and is generally considered unaffected by deuteration, quantum calculations can also investigate subtle secondary isotope effects on electronic structure. However, these effects are typically minor. The main application of DFT in this context is to provide a quantitative prediction of the reduction in the rate of metabolism, which is the key driver for developing deuterated drugs. nih.govnih.gov

Table 2: Principles of Quantum Chemical Calculations for Deuterated Lurasidone
Computational MethodApplication to Exo-cis-Lurasidone-d8Predicted Outcome
Density Functional Theory (DFT)Modeling the transition state of CYP3A4-mediated C-H bond cleavage at the piperazine ring.Calculation of the activation energy difference between C-H and C-D bond cleavage.
Kinetic Isotope Effect (KIE) PredictionUsing the calculated energy difference to predict the ratio of reaction rates (kH/kD).A significant KIE (kH/kD > 1), indicating a slower rate of metabolism for the deuterated compound.
Molecular Orbital AnalysisAssessing the impact of deuteration on the electron distribution and orbital energies of the molecule.Negligible changes predicted, confirming that receptor binding affinity should remain unchanged.

Computational Pharmacokinetic Modeling and Simulation Incorporating Deuterium Tracers

Physiologically based pharmacokinetic (PBPK) modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual representation of the human body. oddl.finih.gov These models integrate drug-specific parameters (like solubility, permeability, and metabolic clearance) with system-specific physiological parameters (like organ blood flow and tissue volumes). nih.gov

For lurasidone, PBPK models have been developed to simulate its pharmacokinetic profile. simulations-plus.com To create a PBPK model for Exo-cis-Lurasidone-d8, the existing lurasidone model would be adapted. The key modification would be to adjust the intrinsic clearance (CLint) parameter associated with CYP3A4 metabolism. This new, lower clearance value would be informed by the KIE predicted from quantum chemical calculations (as described in 7.2) or determined from in vitro experiments with human liver microsomes. nih.gov

By running simulations with this modified PBPK model, researchers can predict how deuteration will affect key pharmacokinetic parameters in humans. The model can forecast changes in maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). nih.gov This allows for the in silico exploration of how a reduced metabolic rate could lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. bioscientia.de Deuterated compounds like Exo-cis-Lurasidone-d8 are also used as internal standards in pharmacokinetic studies for the precise quantification of the non-deuterated drug via mass spectrometry. caymanchem.comresearchgate.net

Table 3: Predicted Pharmacokinetic Parameter Changes for Exo-cis-Lurasidone-d8 vs. Lurasidone Based on PBPK Modeling Principles
Pharmacokinetic ParameterDescriptionPredicted Change for Exo-cis-Lurasidone-d8Rationale
Intrinsic Clearance (CLint)The rate at which a drug is metabolized by the liver, independent of blood flow.DecreaseSlower CYP3A4-mediated metabolism due to the kinetic isotope effect. neulandlabs.com
Area Under the Curve (AUC)Total drug exposure over time.IncreaseReduced clearance leads to the drug remaining in circulation for longer. nih.gov
Elimination Half-Life (t½)Time required for the drug concentration to decrease by half.IncreaseA direct consequence of decreased metabolic clearance. neulandlabs.com
Maximum Concentration (Cmax)The highest concentration of the drug in the blood.Potential IncreaseReduced first-pass metabolism can lead to higher initial concentrations. nih.gov

Structural and Conformational Analysis of Exo-cis-Lurasidone-d8 (hydrochloride)

The structure of Exo-cis-Lurasidone-d8 (hydrochloride) is expected to be virtually identical to its non-deuterated parent. The substitution of eight hydrogen atoms with deuterium on the piperazine ring results in an infinitesimal change in molecular volume and bond lengths, which does not alter the fundamental crystal packing or the molecule's conformation. caymanchem.com The absolute stereochemistry remains unchanged.

Computational methods like DFT can be used to perform a conformational analysis in a simulated solvent environment, which may be more representative of the molecule's shape in biological systems. Such an analysis for Exo-cis-Lurasidone-d8 would confirm that the lowest energy conformation is the same as for lurasidone. Furthermore, techniques like NMR spectroscopy, combined with DFT calculations of deuterium isotope effects on ¹³C chemical shifts, can be used to provide detailed structural and conformational information in solution. mdpi.com However, for all practical purposes in drug design, the crystal structure of lurasidone hydrochloride serves as the definitive structural reference for its d8 analog.

Table 4: Crystallographic Data for Lurasidone Hydrochloride (Reference for Exo-cis-Lurasidone-d8)
ParameterValueReference
Chemical FormulaC₂₈H₃₇N₄O₂S⁺·Cl⁻ researchgate.netnih.gov
Molecular Weight529.13 g/mol nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁2₁2₁ nih.gov
Key Stereochemistry(3aR,4S,7R,7aS), (1R,2R) fda.gov
Key Structural FeaturesAnions and cations are linked by N—H···Cl hydrogen bonds. The structure is further stabilized by C—H···π and C—H···O interactions. researchgate.netnih.gov

Future Directions and Emerging Research Methodologies

Integration of Deuterated Lurasidone (B1662784) Analogs with Systems Biology Approaches (e.g., metabolomics, proteomics)

The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, respectively, are being revolutionized by the use of stable isotope-labeled compounds. Exo-cis-Lurasidone-d8 serves as an ideal internal standard for mass spectrometry-based quantification, enabling more precise and accurate measurements of lurasidone and its metabolites in complex biological samples.

Future research will focus on using this deuterated standard to conduct integrated toxicometabolomics and toxicoproteomics analyses. nih.gov This approach can provide a holistic view of the molecular changes induced by lurasidone in cellular systems, such as human cardiomyocytes or hepatocytes. By comparing the proteomic and metabolomic profiles of cells treated with lurasidone to untreated controls, with Exo-cis-Lurasidone-d8 used for precise quantification, researchers can identify key disrupted biochemical pathways. nih.gov For instance, such studies could reveal shifts in energy metabolism, like a move from fatty acid oxidation to anaerobic glycolysis, which may be linked to off-target effects. nih.gov

Furthermore, deuterated lurasidone analogs will be instrumental in studying the expression and activity of cytochrome P450 (CYP) enzymes. Lurasidone is primarily metabolized by CYP3A4, and it can also influence the expression of other CYPs. mdpi.comnih.gov Using Exo-cis-Lurasidone-d8 in metabolomic studies allows for the unambiguous tracking of metabolic pathways, helping to differentiate between the parent drug and its various metabolites, such as ID-14283 and ID-14326. nih.gov This clarity is essential for building accurate predictive models of drug-drug interactions and patient-specific metabolic responses.

Table 1: Key Metabolites of Lurasidone
MetaboliteMetabolic PathwayActivity StatusReference
ID-14283Hydroxylation of the norbornane (B1196662) skeletonActive nih.gov
ID-14326Hydroxylation of the norbornane skeletonActive nih.gov
ID-14614N-dealkylationActive mdpi.com
ID-20219N-oxide formationInactive mdpi.com
ID-20220Hydroxylation of ID-20219Inactive mdpi.com

Development of Novel In Vitro Models for Enhanced Metabolic and Pharmacodynamic Prediction

Traditional in vitro models, such as cultured hepatocytes, have limitations in fully replicating the complex interplay of factors that influence drug metabolism and response in the human body. mdpi.com For centrally active drugs like lurasidone, effects can be regulated by neuroendocrine mechanisms not present in simple liver cell cultures. mdpi.com This has spurred the development of more sophisticated models.

One promising area is the use of peripheral blood lymphocytes (PBLs) as a surrogate model to study the regulation of CYP enzymes. mdpi.comnih.gov Research has shown that chronic treatment with lurasidone influences the expression of CYP enzymes in rat PBLs in a manner that correlates with changes observed in the liver. nih.gov The use of Exo-cis-Lurasidone-d8 in these PBL-based assays can enhance the precision of metabolic studies, allowing for a clearer understanding of how lurasidone may induce or inhibit its own metabolism over time. This model offers a minimally invasive way to monitor metabolic changes in patients during long-term therapy. mdpi.com

Other advanced in vitro systems include 3D organoids and "organ-on-a-chip" technologies that better mimic the structure and function of human tissues. By incorporating Exo-cis-Lurasidone-d8 into studies using these models, researchers can achieve more reliable predictions of human pharmacokinetics and pharmacodynamics, reducing the reliance on animal testing and accelerating the drug development process.

Exploration of Deuteration in the Context of Stereoisomeric Research of Lurasidone

Lurasidone possesses a complex and specific three-dimensional structure, designated as exo-cis, which is crucial for its pharmacological activity. The enzymes responsible for its metabolism, particularly CYP3A4, often exhibit stereoselectivity, meaning they may interact differently with various stereoisomers of a drug.

While Exo-cis-Lurasidone-d8 retains the same core stereochemistry as the parent drug, the strategic placement of deuterium (B1214612) atoms can be used to probe the stereoselective nature of its metabolism. Future research could involve the synthesis of different deuterated stereoisomers of lurasidone (e.g., endo-cis or exo-trans isomers containing deuterium at specific sites). By comparing the metabolic fate of these various deuterated isomers in vitro, scientists could gain unprecedented insight into the precise orientation of lurasidone within the active site of the CYP3A4 enzyme.

This line of inquiry could elucidate why certain metabolites are formed over others and how stereochemistry influences the rate of metabolic clearance. Such knowledge is fundamental to designing next-generation antipsychotics with potentially more predictable metabolic profiles and fewer metabolic liabilities. The patent for deuterated lurasidone covers various deuterated forms of its core chemical structure, opening the door for this type of detailed stereoisomeric investigation. wipo.int

Potential for Advanced Mechanistic Probes in Neuropharmacology Research

The unique properties of Exo-cis-Lurasidone-d8 make it a powerful tool for dissecting the neuropharmacological mechanisms of lurasidone. Lurasidone's therapeutic effects are attributed to its high affinity for a range of receptors, including dopamine (B1211576) D2, and serotonin (B10506) 5-HT2A, 5-HT7, and 5-HT1A receptors. nih.govnih.gov

As a mechanistic probe, Exo-cis-Lurasidone-d8 can be used in several ways. Firstly, its primary application is as an internal standard for quantifying lurasidone concentrations in specific brain regions using techniques like microdialysis coupled with LC-MS. caymanchem.com This allows for the establishment of precise pharmacokinetic/pharmacodynamic (PK/PD) relationships, correlating receptor occupancy levels with behavioral outcomes in animal models. sci-hub.se

Table 2: Receptor Binding Profile of Lurasidone
ReceptorAffinity (Ki, nM)ActionReference
Dopamine D21.68 - 1.7Antagonist nih.govcaymanchem.com
Serotonin 5-HT2A2.0 - 2.03Antagonist nih.govcaymanchem.com
Serotonin 5-HT70.495 - 0.5Antagonist nih.govnih.gov
Serotonin 5-HT1A6.75 - 6.8Partial Agonist nih.govnih.gov
Noradrenaline α2C10.8Antagonist nih.govnih.gov

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